Acetyl-L-leucyl glycine

Vue d'ensemble

Description

Acetyl-L-leucyl glycine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-leucine and glycine, resulting in a molecule that exhibits distinct biochemical and pharmacological characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-leucyl glycine typically involves the acetylation of L-leucine followed by the coupling of the acetylated L-leucine with glycine. The process can be summarized as follows:

Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

Coupling with Glycine: The N-acetyl-L-leucine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of L-leucine are acetylated using acetic anhydride and a suitable base.

Automated Coupling: The acetylated product is then coupled with glycine using automated peptide synthesizers, which ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-L-leucyl glycine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-leucine and glycine.

Oxidation: It can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: L-leucine and glycine.

Oxidation: Carboxylic acids.

Substitution: Derivatives with substituted functional groups.

Applications De Recherche Scientifique

Acetyl-L-leucyl glycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.

Biology: Investigated for its role in protein folding and stability.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a drug delivery agent.

Industry: Utilized in the production of specialized peptides and as an additive in various biochemical assays.

Mécanisme D'action

The mechanism of action of Acetyl-L-leucyl glycine involves its interaction with specific molecular targets and pathways:

Transport Mechanisms: The acetylation of L-leucine alters its transport across cell membranes, switching from L-type amino acid transporters to organic anion transporters and monocarboxylate transporters.

Metabolic Pathways: Once inside the cell, this compound enters metabolic pathways where it can influence signaling and metabolic processes such as the mTOR pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-leucine: Similar in structure but lacks the glycine moiety.

Glycyl-L-leucine: A dipeptide with similar amino acid components but different functional groups.

L-leucyl-glycine: Another dipeptide with reversed amino acid sequence.

Uniqueness

Acetyl-L-leucyl glycine is unique due to its acetylated structure, which imparts distinct transport and metabolic properties compared to its non-acetylated counterparts. This modification enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.

Activité Biologique

Acetyl-L-leucyl glycine is a peptide compound that has garnered interest in various biological and therapeutic contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a dipeptide formed from the amino acids leucine and glycine, with an acetyl group attached to the leucine residue. This modification enhances its bioavailability and cellular uptake, making it a candidate for therapeutic applications.

-

Amino Acid Transport :

- Acetylation of leucine alters its transport dynamics within cells. It utilizes the L-type amino acid transporter (LAT1), which is crucial for the uptake of essential amino acids and related drugs. This transport mechanism is vital for activating the mTORC1 signaling pathway, which regulates cell growth and metabolism .

- Impact on Metabolism :

- Anti-inflammatory Properties :

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Study 1: Glycine Supplementation in NAFLD

A study investigated the effects of glycine supplementation in mice with diet-induced NAFLD. The results indicated that glycine administration led to significant reductions in liver fat accumulation, improved insulin sensitivity, and decreased levels of pro-inflammatory cytokines. The underlying mechanisms involved enhanced fatty acid oxidation and modulation of gut microbiota .

Case Study 2: Acetylation Effects on Leucine

Research demonstrated that acetylation of leucine transforms its cellular uptake dynamics, allowing it to bypass certain transport limitations associated with unmodified leucine. This alteration enhances its efficacy as a therapeutic agent, particularly in metabolic disorders where leucine plays a pivotal role .

Research Findings

Recent findings highlight the importance of acetylated amino acids in therapeutic contexts:

- Tumor Metabolism : Amino acids like glutamine and leucine are critical for tumor growth and survival. Acetylated forms may influence tumor metabolism by altering nutrient availability and signaling pathways .

- Muscle Metabolism : this compound may also play a role in muscle metabolism by influencing nitrogen balance and urea cycle activity, which are crucial for muscle health and recovery .

Propriétés

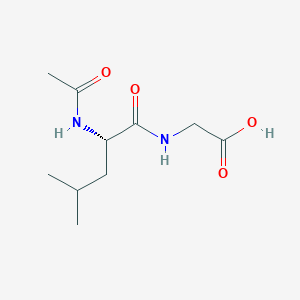

IUPAC Name |

2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFVYSSHGGOCQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.